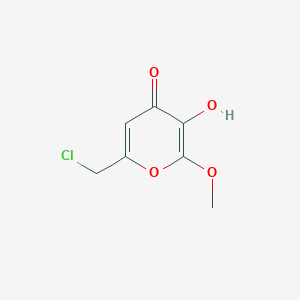
6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one is an organic compound that belongs to the pyranone family This compound is characterized by its unique structure, which includes a chloromethyl group, a hydroxyl group, and a methoxy group attached to a pyranone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one typically involves the chloromethylation of 3-hydroxy-2-methoxy-4H-pyran-4-one. This can be achieved using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a base. The reaction is usually carried out at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst like zinc iodide (ZnI2). This method offers good yields and is suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the chloromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyranones, which can have different functional groups depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect various biochemical pathways and result in the observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloromethyl-3-hydroxy-2-substituted-4H-pyran-4-one: These compounds have similar structures but different substituents at the 2-position.
3-Hydroxy-2-methoxy-4H-pyran-4-one: Lacks the chloromethyl group but shares the pyranone core structure.
Uniqueness
6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a compound of interest for various applications.
Eigenschaften
CAS-Nummer |
75743-72-5 |
|---|---|
Molekularformel |
C7H7ClO4 |
Molekulargewicht |
190.58 g/mol |
IUPAC-Name |
6-(chloromethyl)-3-hydroxy-2-methoxypyran-4-one |
InChI |
InChI=1S/C7H7ClO4/c1-11-7-6(10)5(9)2-4(3-8)12-7/h2,10H,3H2,1H3 |
InChI-Schlüssel |
RTUKTSYKAOJBDL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=O)C=C(O1)CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


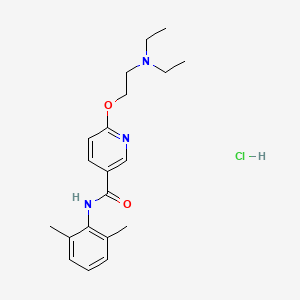
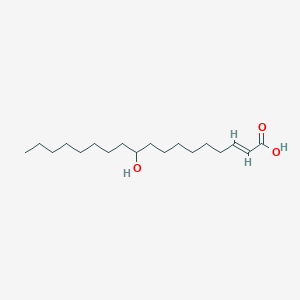

![3-[(E)-(Hydrazinylmethylidene)amino]benzamide](/img/structure/B14432778.png)
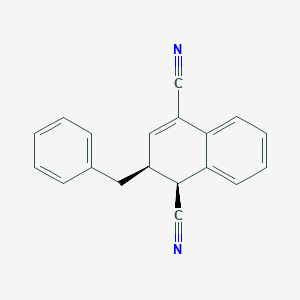
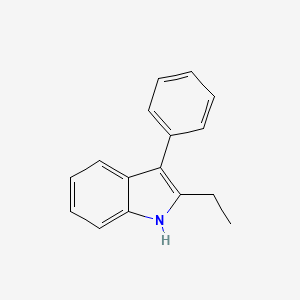
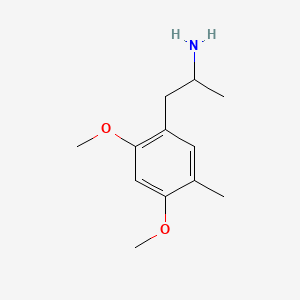
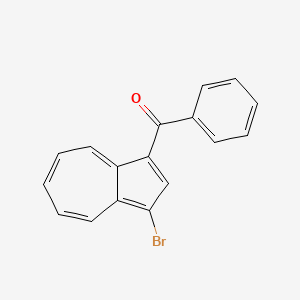
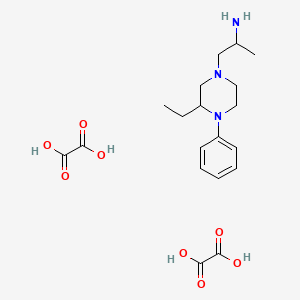

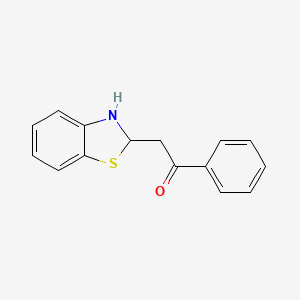
![10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14432838.png)
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)

